molecular formula C13H15N3OS2 B15155151 N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide

N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide

Cat. No.: B15155151
M. Wt: 293.4 g/mol
InChI Key: QQKCEIBAHIYTPU-UHFFFAOYSA-N
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Description

N-[5-(isopropylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an isopropylsulfanyl group attached to the thiadiazole ring and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(isopropylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Isopropylsulfanyl Group: The isopropylsulfanyl group can be introduced via nucleophilic substitution reactions using isopropylthiol and suitable leaving groups.

    Attachment of the Phenylacetamide Moiety: The final step involves the acylation of the thiadiazole derivative with phenylacetyl chloride or phenylacetic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(isopropylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The isopropylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The phenylacetamide moiety can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Halogenated derivatives, substituted amides

Scientific Research Applications

N-[5-(isopropylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide has found applications in various fields of scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.

    Medicine: Preliminary studies suggest that it may have anti-inflammatory and anticancer properties, making it a candidate for drug development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[5-(isopropylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes involved in microbial cell wall synthesis, leading to cell lysis and death.

    Pathways Involved: It may inhibit key signaling pathways involved in inflammation and cancer cell proliferation, such as the NF-κB and MAPK pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(isopropylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide
  • N-[5-(isopropylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-furamide
  • N-[5-(isopropylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-thiophenesulfonamide

Uniqueness

N-[5-(isopropylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide is unique due to its specific structural features, such as the combination of the isopropylsulfanyl group and the phenylacetamide moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C13H15N3OS2

Molecular Weight

293.4 g/mol

IUPAC Name

2-phenyl-N-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C13H15N3OS2/c1-9(2)18-13-16-15-12(19-13)14-11(17)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,14,15,17)

InChI Key

QQKCEIBAHIYTPU-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=NN=C(S1)NC(=O)CC2=CC=CC=C2

Origin of Product

United States

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